1-Chloro-3-methylbutane, also known as isoamyl chloride, is a colorless liquid used in scientific research as a solvent due to its ability to dissolve various nonpolar and slightly polar compounds. It is often employed in organic chemistry for reactions like alkylations and acylations. However, due to its potential health hazards, its use is being replaced by safer alternatives whenever possible. Source: Sigma-Aldrich:
1-Chloro-3-methylbutane serves as a reaction intermediate in the synthesis of various organic compounds. For instance, it is a precursor to isopentyl alcohols and esters, which find applications in fragrances, pharmaceuticals, and other industries. Source: TCI America:
Scientific research also explores the fundamental physical and chemical properties of 1-chloro-3-methylbutane. This includes studies on its boiling point, melting point, density, refractive index, and reactivity towards different chemicals. Such information is crucial for understanding its behavior in various applications and developing safer handling procedures. Source: PubChem: )
1-Chloro-3-methylbutane has a molecular weight of approximately 106.59 g/mol and a boiling point of about 100 °C. Its specific gravity is around 0.88, indicating that it is less dense than water. The compound is highly flammable and should be handled with caution, as it can cause skin irritation upon contact .
1-Chloro-3-methylbutane is a flammable liquid with a moderate vapor pressure. It can be irritating to the skin, eyes, and respiratory system upon exposure.
While specific biological activities of 1-chloro-3-methylbutane are not extensively documented, alkyl halides in general can exhibit varying levels of toxicity and biological effects. They may act as irritants or have other adverse effects on living organisms, which necessitates careful handling in laboratory and industrial settings .
1-Chloro-3-methylbutane can be synthesized through several methods:
Studies on the interactions of 1-chloro-3-methylbutane focus mainly on its reactivity with nucleophiles in substitution reactions. The presence of polar solvents or additives like sodium iodide can significantly influence its reactivity profile, making it an interesting subject for kinetic studies in organic chemistry
Several compounds are structurally similar to 1-chloro-3-methylbutane. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-Chloro-2-methylpropane | C₄H₉Cl | Contains a secondary carbon center; more stable for SN1 reactions. |
1-Bromo-3-methylbutane | C₅H₁₁Br | Contains bromine instead of chlorine; generally more reactive due to weaker C-Br bond. |
3-Chloro-2-methylbutane | C₅H₁₁Cl | Different position of chlorine; affects reactivity and product formation in reactions. |
1-Chloro-3-methylbutane's unique structure allows it to participate in specific nucleophilic substitution and elimination reactions that differ from those of its analogs. Its reactivity profile is influenced by its branched structure, making it suitable for various synthetic applications while maintaining distinct physical properties compared to similar compounds.
Radical chlorination of alkanes is a well-established method for synthesizing alkyl chlorides. For 1-chloro-3-methylbutane, the reaction involves chlorinating 3-methylbutane (isopentane) under UV light or thermal initiation. The mechanism follows a free-radical chain process:
Initiation:
$$ \text{Cl}_2 \xrightarrow{h\nu} 2 \text{Cl}^\bullet $$
Chlorine radicals form upon homolytic cleavage of Cl₂.
Propagation:
The product distribution depends on hydrogen atom reactivity (tertiary > secondary > primary) and statistical abundance. For isopentane, 1-chloro-3-methylbutane constitutes 13.6% of monochlorinated products, with 2-chloro-2-methylbutane (22%) and 2-chloro-3-methylbutane (33%) as major isomers.
Reaction Conditions:
Nucleophilic substitution of alcohols with hydrogen halides is a direct route to alkyl chlorides. For 3-methyl-1-butanol, the reaction proceeds via an SN2 mechanism under acidic conditions:
$$ \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{OH} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{Cl} + \text{H}2\text{O} $$
Key Insights:
Notably, primary alcohols typically favor SN2 pathways, but the presence of ZnCl₂ can induce carbocation formation (SN1) through 1,2-hydride shifts, leading to rearranged products.
A two-step process involving dehydration of 3-methyl-1-butanol to form 3-methyl-1-butene, followed by hydrochlorination:
Dehydration:
$$ \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}2\text{CHCH}=\text{CH}2 + \text{H}2\text{O} $$
Hydrochlorination:
$$ \text{(CH}3\text{)}2\text{CHCH}=\text{CH}2 + \text{HCl} \rightarrow \text{(CH}3\text{)}2\text{CHCH}2\text{CH}_2\text{Cl} $$
Catalysts:
Advantages:
Key Observations:
The investigation of six-membered cyclic transition states in 1-chloro-3-methylbutane represents a critical aspect of understanding its elimination reaction mechanisms. Density Functional Theory calculations have revealed that this compound, unlike many simple alkyl halides, can proceed through uncommon six-membered cyclic transition states during gas-phase elimination reactions [1].
The computational analysis using Multiple Polynomial Wavefunction 1 Perdew-Wang 91 (MPW1PW91) methodology has demonstrated that the elimination reaction of 1-chloro-3-methylbutane exhibits distinctive mechanistic features. The six-membered transition state geometry shows characteristic structural parameters that distinguish it from conventional four-membered elimination pathways. The carbon-chlorine bond length extends to approximately 2.26 Å in the transition state, while the forming hydrogen-chlorine interaction distance contracts to 1.92 Å [2].
The Density Functional Theory optimization studies at the B3LYP/6-31G* level have provided detailed insights into the electronic structure of these transition states. The calculations reveal significant charge redistribution during the transition state formation, with the chlorine atom acquiring increased negative charge density while the carbon center develops partial positive character. The six-membered ring geometry in the transition state exhibits a chair-like conformation that minimizes steric interactions and optimizes orbital overlap [2].
Transition State Parameter | Value | Method |
---|---|---|
Carbon-Chlorine Bond Length | 2.26 Å | B3LYP/6-31G* |
Hydrogen-Chlorine Distance | 1.92 Å | B3LYP/6-31G* |
Activation Energy | 62 ± 2 kcal/mol | B3PW91/6-31G(d',p') |
Imaginary Frequency | 334 cm⁻¹ | DFT Calculation |
The thermodynamic analysis indicates that the six-membered transition state pathway is energetically favorable compared to alternative mechanisms, with calculated activation energies ranging from 58 to 65 kcal/mol depending on the computational method employed [3]. The chair-like transition state conformation is stabilized by approximately 6.6 kcal/mol relative to boat-like alternatives, consistent with established principles of six-membered ring stability [2].
The comprehensive ab initio investigation of 1-chloro-3-methylbutane isomerization pathways has employed multiple levels of theory to map the complete potential energy surface. The molecular system exhibits complex conformational behavior due to the presence of rotatable bonds and the influence of the chlorine substituent on the carbon chain flexibility [4] [5].
The potential energy surface mapping reveals significant rotational barriers between conformers, with values ranging from 800 to 1200 cm⁻¹. The two-dimensional flexible model analysis has provided detailed characterization of the torsional motions around the skeletal bonds. The conformational interconversion pathways show that the energy barriers are highly dependent on the specific torsional coordinates involved in the transformation [4].
Conformer | Relative Energy (cm⁻¹) | Population (%) | Rotational Constants (GHz) |
---|---|---|---|
TT | 0.0 | 45.2 | A=2.847, B=0.892, C=0.723 |
GT | 85.0 | 28.5 | A=2.445, B=0.965, C=0.712 |
TG | 120.0 | 15.8 | A=2.621, B=0.823, C=0.698 |
GG | 140.0 | 7.2 | A=2.289, B=0.987, C=0.689 |
GG' | 475.0 | 3.3 | A=2.156, B=1.045, C=0.676 |
The ab initio calculations have been validated through comparison with experimental microwave spectroscopy data, showing excellent agreement for rotational constants within 1-3% accuracy [4]. The thermodynamic properties derived from the energy landscape include formation enthalpy values of -184.8 kJ/mol (CBS-QB3) and -182.0 kJ/mol (G4), demonstrating the reliability of the computational approach [6].
The electronic structure analysis of 1-chloro-3-methylbutane has focused extensively on the charge distribution patterns within the polarized carbon-chlorine bond system. Quantum chemical calculations using natural bond orbital analysis and Atoms in Molecules theory have provided detailed insights into the electron density distribution and charge transfer mechanisms [7].
The molecular electrostatic potential surface calculations at the MP2/aug-cc-pVTZ level reveal that the chlorine atom in 1-chloro-3-methylbutane exhibits inherent positive potential on its axial surface, contrary to some earlier interpretations. The calculated dipole moment of 1.88 D reflects the significant charge separation between the carbon and chlorine centers [7] [8].
Mulliken population analysis from high-level ab initio calculations demonstrates substantial charge transfer from carbon to chlorine, with the chlorine atom bearing a partial negative charge of approximately -0.55 electrons. The carbon atom bonded to chlorine shows a corresponding positive charge of +0.38 electrons, indicating significant ionic character in the carbon-chlorine bond [9].
Charge Distribution Parameter | Value | Method |
---|---|---|
Chlorine Partial Charge | -0.55 e | MP2/G2MP2large |
Carbon Partial Charge | +0.38 e | MP2/G2MP2large |
Dipole Moment | 1.88 D | Experimental |
Bond Polarity | 22% Ionic Character | Theoretical |
The charge distribution analysis reveals that the carbon-chlorine bond exhibits approximately 22% ionic character, calculated from the ratio of experimental dipole moment to theoretical fully ionic dipole moment [10]. This substantial ionic character influences the reactivity patterns and conformational preferences of the molecule.
The electrostatic potential mapping has identified regions of negative potential around the chlorine atom's lateral surface, forming a characteristic belt pattern that can participate in intermolecular interactions. This charge distribution pattern significantly influences the molecule's ability to form halogen bonds and other non-covalent interactions [7].
The computational investigation of structural isomers related to 1-chloro-3-methylbutane has provided valuable insights into the relationship between molecular structure and chemical reactivity. The comparative analysis includes various branched and linear chloroalkane isomers, each exhibiting distinct electronic and steric properties that influence their reaction mechanisms .
The reactivity comparison reveals that 1-chloro-3-methylbutane, as a primary chloroalkane, demonstrates lower reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to secondary and tertiary analogs. The calculated activation energies for SN2 reactions range from 15.8 to 22.3 kcal/mol, depending on the nucleophile and reaction conditions [12].
Density Functional Theory calculations using various functionals (B3LYP, M06-2X, ωB97X-D) have characterized the transition states for comparative substitution reactions. The results demonstrate that steric hindrance around the reaction center significantly influences the activation barriers. The methyl branching at the 3-position creates moderate steric hindrance that affects the approach geometry of nucleophiles .
Isomer | SN2 Activation Energy (kcal/mol) | Elimination Rate | Steric Hindrance |
---|---|---|---|
1-Chloro-3-methylbutane | 18.2 | Low | Moderate |
1-Chlorobutane | 15.8 | Low | Minimal |
2-Chloro-3-methylbutane | 22.3 | High | High |
1-Chloro-2-methylbutane | 19.4 | Moderate | Moderate |
The elimination reaction pathways show distinct mechanistic preferences among the isomers. While 1-chloro-3-methylbutane proceeds through six-membered transition states, linear analogs typically favor four-membered cyclic mechanisms. The branching pattern significantly influences the conformational accessibility of different elimination pathways [1].
The computational predictions indicate that 1-chloro-3-methylbutane exhibits unique reactivity patterns due to its specific structural features. The presence of the methyl branch at the 3-position creates conformational constraints that favor specific reaction pathways while hindering others. These theoretical predictions provide essential guidelines for synthetic applications and mechanistic understanding of chloroalkane chemistry .
The comparative analysis extends to thermodynamic stability, where 1-chloro-3-methylbutane shows intermediate stability among its isomers. The calculated formation enthalpies and bond dissociation energies provide quantitative measures of relative stability that correlate with observed reactivity patterns [13].
Flammable;Irritant